molecular formula C14H14BrN3O3 B4740185 N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4740185
M. Wt: 352.18 g/mol
InChI Key: QIKPFFUFYPEMRI-UHFFFAOYSA-N
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Description

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, bromination, and the construction of the pyrazole ring. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydroxide for deprotonation, and organic solvents like toluene and dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The benzodioxole moiety and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole-containing molecules and pyrazole derivatives, such as:

Uniqueness

N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromo substituent and pyrazole ring make it particularly versatile for various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c1-2-18-13(10(15)7-17-18)14(19)16-6-9-3-4-11-12(5-9)21-8-20-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKPFFUFYPEMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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